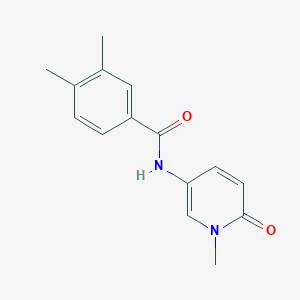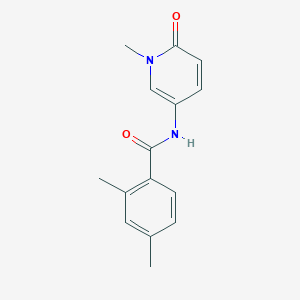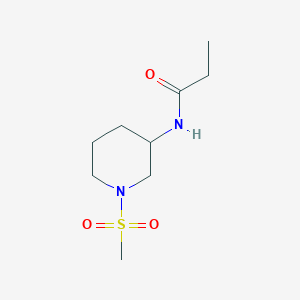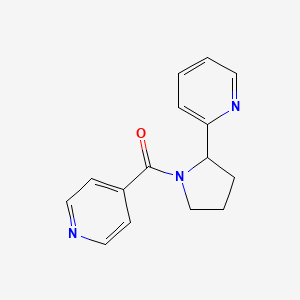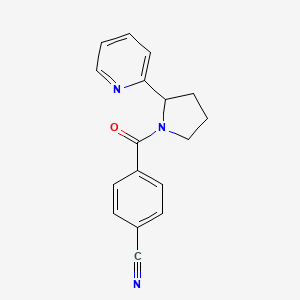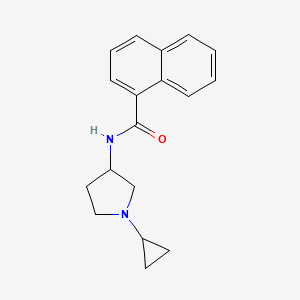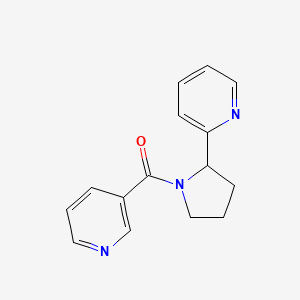
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM belongs to the family of pyridine derivatives and is synthesized through a specific method.
Mécanisme D'action
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of specific enzymes and pathways. It has been found to inhibit the activity of the proteasome, which plays a crucial role in the degradation of proteins. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone also inhibits the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to reduce the production of inflammatory cytokines, which reduces inflammation. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to reduce the expression of certain genes involved in the progression of cancer. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to inhibit the replication of certain viruses, which reduces their infectivity.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cells and tissues, making it an effective therapeutic agent. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to have low toxicity, making it a safe candidate for therapeutic applications. However, one limitation is that Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is not very soluble in water, which can make it difficult to administer in vivo. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone research. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration route for Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Furthermore, research is needed to develop more stable derivatives of Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone that can be administered in vivo. Overall, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has shown promising therapeutic potential, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is synthesized through the reaction of 2-pyridin-2-ylpyrrolidine with pyridine-3-carboxaldehyde. This reaction is catalyzed by a base, and the resulting product is purified through a series of chromatographic techniques. The final product obtained is Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, which is a white crystalline solid.
Applications De Recherche Scientifique
Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, Pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its anti-viral properties and has been found to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
pyridin-3-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-5-3-8-16-11-12)18-10-4-7-14(18)13-6-1-2-9-17-13/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAACNHTYOYYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
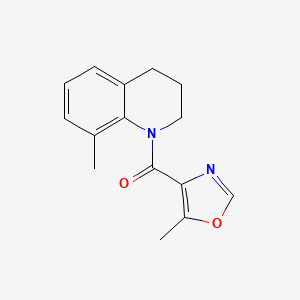
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
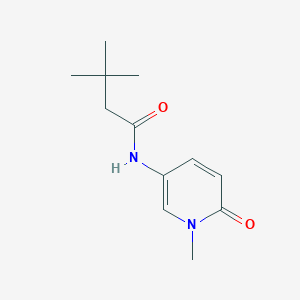
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
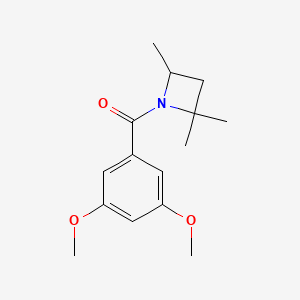
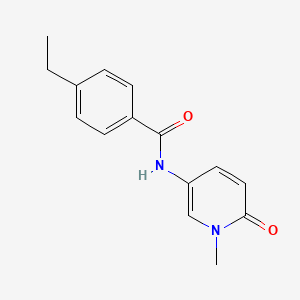
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
